molecular formula C10H9ClF3NO B13947129 2-Chloro-N-[2-methyl-4-(trifluoromethyl)phenyl]acetamide

2-Chloro-N-[2-methyl-4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B13947129
M. Wt: 251.63 g/mol
InChI Key: JILUVPMJKSHLLQ-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-methyl-4-(trifluoromethyl)phenyl]acetamide is an organic compound with the molecular formula C10H9ClF3NO It is a derivative of acetamide, featuring a chloro group, a trifluoromethyl group, and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[2-methyl-4-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methyl-4-(trifluoromethyl)aniline and chloroacetyl chloride.

    Reaction: The aniline derivative is reacted with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.

    Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2-methyl-4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the acetamide group to other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

    Nucleophilic Substitution: Products include substituted amides or thioamides.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include amines or alcohols.

Scientific Research Applications

2-Chloro-N-[2-methyl-4-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of agrochemicals and specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-methyl-4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro group can participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-[4-(trifluoromethyl)phenyl]acetamide
  • 2-Chloro-N-[2-methylphenyl]acetamide
  • 2-Chloro-N-[4-methylphenyl]acetamide

Uniqueness

2-Chloro-N-[2-methyl-4-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both a trifluoromethyl group and a methyl group on the phenyl ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H9ClF3NO

Molecular Weight

251.63 g/mol

IUPAC Name

2-chloro-N-[2-methyl-4-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C10H9ClF3NO/c1-6-4-7(10(12,13)14)2-3-8(6)15-9(16)5-11/h2-4H,5H2,1H3,(H,15,16)

InChI Key

JILUVPMJKSHLLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(F)(F)F)NC(=O)CCl

Origin of Product

United States

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